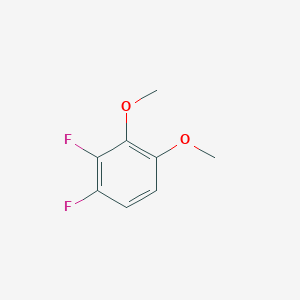

1,2-Difluoro-3,4-dimethoxybenzene

Vue d'ensemble

Description

1,2-Difluoro-3,4-dimethoxybenzene is an aryl fluorinated building block . It has a CAS Number of 172657-03-3 and a molecular weight of 174.15 . The IUPAC name for this compound is 1,2-difluoro-3,4-dimethoxybenzene .

Synthesis Analysis

The synthesis of 1,2-Difluoro-3,4-dimethoxybenzene is not straightforward. Direct methods include fluorination of alkenes with F2, XeF2, or hypervalent iodine species . Such approaches often display poor stereoselectivity or result in rearrangement products . Treatment of 1,2-diols with SF4, DAST, or deoxofluor also leads to vicinal difluorides .Molecular Structure Analysis

The molecular formula of 1,2-Difluoro-3,4-dimethoxybenzene is C8H8F2O2 . It has an average mass of 174.145 Da and a monoisotopic mass of 174.049240 Da .Chemical Reactions Analysis

1,2-Difluoro-3,4-dimethoxybenzene may be used in the synthesis of molecular crystals of [Li {N (SO2CF3)2} {C6H4(OCH3)2}2] and [Li {N (SO2CF3)2} {C6F2H2(OCH3)2}2], having solid-state lithium ion conductivity .Physical And Chemical Properties Analysis

1,2-Difluoro-3,4-dimethoxybenzene is a liquid at room temperature . The storage temperature is 2-8°C .Applications De Recherche Scientifique

Material Science

In material science, this compound finds application in the development of new materials with unique properties. For instance, it has been used in the synthesis of molecular crystals with solid-state lithium ion conductivity . These materials are crucial for the advancement of energy storage technologies, such as batteries for electric vehicles and portable electronics.

Organic Synthesis

1,2-Difluoro-3,4-dimethoxybenzene: serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions, including Suzuki-Miyaura coupling , which is a widely used method to form carbon-carbon bonds . This reaction is fundamental in constructing complex organic molecules, including polymers and natural products.

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in NMR spectroscopy studies due to its unique chemical shifts resulting from the difluoro and dimethoxy substituents . This helps in the structural elucidation of complex molecules and in understanding their electronic environments.

Safety and Hazards

1,2-Difluoro-3,4-dimethoxybenzene is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes .

Propriétés

IUPAC Name |

1,2-difluoro-3,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPHFUKBONQAOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Difluoro-3,4-dimethoxybenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.